1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
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Overview
Description
1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorophenyl group at position 1 and a phenyl group at position 3 of the pyrazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the cyclization of 1-(2-chlorophenyl)-3-phenylprop-2-en-1-one with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which can be used in the development of new materials and catalysts.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further investigation in the development of new pharmaceuticals.
Medicine: Research has indicated that pyrazole derivatives, including this compound, may possess anti-inflammatory and anticancer properties, providing a basis for drug development.
Industry: The compound can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: This compound differs by the presence of a methyl group instead of a phenyl group, which may affect its chemical and biological properties.
1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-4-amine: The position of the amine group is different, which can influence the compound’s reactivity and interactions.
1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ol:
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUSVJASECBRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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